Accelerated Reactivity in Nucleophilic Substitution
meso-2,3-Dibromobutane exhibits a significantly higher specific reaction rate with potassium iodide in methanol compared to its racemic (dl) mixture. At 59.72 °C, the second-order rate constant (k) for the meso compound is 0.00896, while the rate constant for the racemic mixture is 0.00562, representing a 59.4% increase in reaction rate [1]. This substantial difference underscores the critical impact of stereochemistry on chemical reactivity and is essential for kinetic modeling and optimizing synthetic pathways.
| Evidence Dimension | Reaction Rate (Second-order rate constant, k, with KI in methanol) |
|---|---|
| Target Compound Data | k = 0.00896 at 59.72 °C |
| Comparator Or Baseline | racemic (dl)-2,3-dibromobutane: k = 0.00562 at 59.72 °C |
| Quantified Difference | 59.4% increase in rate constant for meso isomer |
| Conditions | Reaction with potassium iodide in methanol at 59.72 °C |
Why This Matters
This quantifiable rate difference allows for the kinetic resolution of stereoisomers and is critical for researchers designing stereospecific synthetic routes or modeling reaction mechanisms.
- [1] Young, W. G., & Lucas, H. J. (1930). THE COMPOSITION OF BUTENE MIXTURES RESULTING FROM THE CATALYTIC DECOMPOSITION OF THE NORMAL BUTYL ALCOHOLS. Journal of the American Chemical Society, 52(5), 1964–1974. View Source
